4,6-Dimethoxy-2-methylthiopyrimidine

Beschreibung

BenchChem offers high-quality 4,6-Dimethoxy-2-methylthiopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-methylthiopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dimethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSYQIBBJXLQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372619 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-46-7 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethoxy-2-methylthiopyrimidine basic properties

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Properties, Synthesis, and Applications

Introduction

4,6-Dimethoxy-2-methylthiopyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids and, by extension, to life itself.[1] While not a household name, this compound serves as a pivotal chemical intermediate, particularly in the synthesis of high-value molecules for the agrochemical and pharmaceutical sectors.[2][3] Its structure, featuring two methoxy groups and a methylthio substituent on the pyrimidine ring, provides a versatile scaffold for further chemical modification.

This guide, designed for researchers, chemists, and drug development professionals, offers a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine. We will delve into its core physicochemical properties, explore various synthesis methodologies with a focus on both efficiency and environmental stewardship, detail its applications as a precursor, and outline essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, providing a field-proven perspective on its chemistry.

Part 1: Core Physicochemical and Structural Properties

The foundational properties of a chemical entity dictate its behavior in reactions, its solubility, and its stability. 4,6-Dimethoxy-2-methylthiopyrimidine is typically supplied as a white to off-white crystalline powder.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine | [4] |

| CAS Number | 90905-46-7 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3][4] |

| Molecular Weight | 186.23 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 52.5-53.8 °C or 78-82 °C | [3][6] |

| Boiling Point | 315.1 ± 25.0 °C (at 760 mmHg) | [3] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [3] |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

Note on Melting Point Discrepancy: The reported melting point varies between sources. This could be due to differences in purity or the presence of different crystalline polymorphs. Researchers should verify the melting point of their specific batch as part of their quality control procedures.

Structural Representation

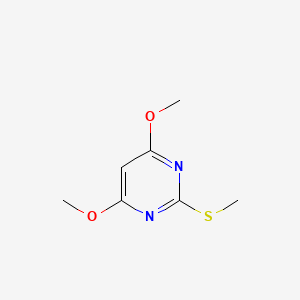

The structure of 4,6-dimethoxy-2-methylthiopyrimidine is defined by a central pyrimidine ring substituted at positions 2, 4, and 6.

Caption: 2D structure of 4,6-dimethoxy-2-methylthiopyrimidine.

Part 2: Synthesis Methodologies

The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine is well-documented, with several viable routes available. The choice of method often depends on the desired scale, available starting materials, and environmental considerations. We will explore three prominent methods, from a high-yield laboratory procedure to a greener, more industrially scalable process.

Method 1: Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine

This is a highly efficient and facile route, ideal for laboratory-scale synthesis, boasting a reported yield of over 95%.[6] The core of this reaction is a classic nucleophilic aromatic substitution (SNAr), where the highly nucleophilic methyl mercaptide anion displaces the chloride on the electron-deficient pyrimidine ring.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atom at the 2-position, making it an excellent leaving group for SNAr reactions. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous sodium methyl mercaptide and the organic-soluble chloropyrimidine.

Caption: Workflow for Synthesis Method 1.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mL).[6]

-

Reaction: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring.[6] An off-white precipitate will form.

-

Isolation: After the reaction period, cool the mixture. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine (expected yield: ~17.8 g, 95.6%).[6]

-

Validation: Confirm the product's identity and purity via melting point analysis, TLC, and spectroscopic methods (NMR, IR).

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

Traditional pyrimidine syntheses often rely on hazardous reagents like dimethyl sulfate (a potent carcinogen) and phosphorus oxychloride (highly corrosive).[2] This modern approach circumvents these issues by using less toxic chloromethane as the methylating agent in a one-pot reaction starting from 2-thiobarbituric acid.[2][7]

Causality: This method is a testament to process optimization for environmental safety and economic viability. It combines methylation of both the thio and hydroxyl groups in a single step. Potassium carbonate acts as a base to deprotonate the acidic protons on 2-thiobarbituric acid, creating nucleophilic centers. Chloromethane then serves as the electrophile for both S- and O-methylation. This process, while having a lower reported selectivity (53.1%) than Method 1, avoids highly toxic intermediates.[2]

Caption: Workflow for the greener Synthesis Method 2.

Experimental Protocol:

-

Reaction Setup: In a 100 mL high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate (as the base) in N,N-dimethylformamide (DMF).[2]

-

Reagent Addition: Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.[2]

-

Reaction: Seal the reactor and stir the resulting mixture at an optimized temperature (e.g., between 10–90 °C) for a set duration (e.g., 1–7 hours) to achieve optimal conversion and selectivity.[2]

-

Work-up: After the reaction, cool the reactor and vent any excess pressure. Remove the DMF solvent by vacuum evaporation.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash thoroughly with water to remove potassium salts and any remaining DMF. The organic layer now contains the desired product.

-

Purification: The crude product can be further purified using column chromatography on silica gel.

Part 3: Key Applications and Downstream Reactions

The primary industrial value of 4,6-dimethoxy-2-methylthiopyrimidine lies in its role as a direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a critical intermediate for a class of modern herbicides.[2][6]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP)

The transformation from a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group is a crucial activation step. The sulfonyl group is a much better leaving group than the methylthio group, making DMSP highly reactive and suitable for constructing more complex molecules.

Causality: This oxidation is typically achieved using a strong oxidizing agent like hydrogen peroxide. The reaction is often catalyzed by a tungstate salt, such as sodium tungstate, which forms a peroxotungstate species in the presence of H₂O₂. This species is a powerful oxygen transfer agent that efficiently and selectively oxidizes the sulfide to a sulfone without affecting the sensitive pyrimidine ring. The reaction is often run as the second step in a "one-pot" synthesis from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine.[8][9]

Caption: Key downstream application pathway.

Experimental Protocol (Oxidation):

-

Reaction Setup: The 4,6-dimethoxy-2-methylthiopyrimidine intermediate is transferred into an aqueous-acidic medium.[8]

-

Catalyst Addition: Add a catalytic amount (0.1-0.2 mol %) of sodium tungstate.[8]

-

Oxidant Addition: Heat the mixture to 70-90 °C. Add hydrogen peroxide (20-35% solution, 2-4 molar equivalents) dropwise while maintaining the temperature.[8]

-

Purification: After the oxidation is complete, the reaction mixture is adjusted to a pH of 5-8 with an aqueous base. This step helps to purify the DMSP product, which can then be isolated or used in situ for the next reaction step.[8][9]

The broader pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of diseases, including cancer, infections, and neurological disorders.[1][10] This highlights the enduring value of pyrimidine-based intermediates like the title compound in modern drug discovery.

Part 4: Safety, Handling, and Storage

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

-

Contact Avoidance: Avoid direct contact with skin and eyes. In case of skin contact, wash immediately with plenty of water.[3]

-

Fire Safety: The compound is combustible. Use standard extinguishing media like water spray, alcohol-resistant foam, or dry chemical.[13]

-

Spill Management: In case of a spill, avoid dust formation. Sweep up the material carefully and place it into a suitable, closed container for disposal.[11][13]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[11] For long-term stability, refrigeration at 2-8°C is recommended.[3]

-

Shelf Life: When stored properly, the compound is stable for up to 24 months.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can lead to an uncontrolled and exothermic oxidation of the methylthio group.[11]

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant utility, bridging basic chemical synthesis with large-scale industrial applications. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block. The evolution of its synthesis from hazardous traditional routes to more environmentally benign methods underscores the chemical industry's progress toward sustainability. For researchers in agrochemistry and drug discovery, a thorough understanding of this intermediate—from its synthesis to its safe handling—is essential for innovation and the development of next-generation chemical products.

References

- Title: Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)

-

Title: A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine Source: Journal of the Heterocyclic Chemistry (Note: Original source appears to be a regional journal, accessible via academic search) URL: [Link]

-

Title: Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent Source: Journal of the Chinese Institute of Engineers URL: [Link]

-

Title: A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine Source: Indian Patents (IN200100735I3) URL: [Link]

-

Title: 4,6-Dimethoxy-2-methylthiopyrimidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent (Request PDF) Source: ResearchGate URL: [Link]

-

Title: IR, NMR spectral data of pyrimidine derivatives Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application Source: PubMed URL: [Link]

-

Title: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Boc-L-phenylalanine Source: Chemsrc URL: [Link]

-

Title: Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory Source: PubMed URL: [Link]

-

Title: NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn Source: ResearchGate URL: [Link]

-

Title: 4,6-diamino-2-(methylthio)pyrimidine - 1H NMR Source: SpectraBase URL: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. agrochemx.com [agrochemx.com]

- 4. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 9. allindianpatents.com [allindianpatents.com]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine (CAS No. 90905-46-7) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a key heterocyclic intermediate. With the CAS number 90905-46-7, this pyrimidine derivative is a critical building block in the synthesis of a range of organic molecules, most notably in the agrochemical sector, and holds potential for applications in pharmaceutical development. This document delves into its chemical properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights for researchers, chemists, and professionals in drug discovery and development.

Core Compound Profile

4,6-Dimethoxy-2-methylthiopyrimidine is a substituted pyrimidine featuring two methoxy groups at the 4 and 6 positions and a methylthio group at the 2 position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile precursor in organic synthesis.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 90905-46-7 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 52.5-53.8 °C | [2] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine: A Comparative Analysis

The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved through several routes. The choice of a particular method is often dictated by factors such as yield, purity requirements, scalability, and environmental considerations.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,6-dimethoxypyrimidine

This is a widely employed and efficient method for the synthesis of the title compound.[2]

Reaction Scheme:

Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. The chlorine atom at the C2 position is a good leaving group, making it susceptible to displacement by a nucleophile like the methyl mercaptide ion (⁻SMe).

-

Phase Transfer Catalyst (Tetrabutylammonium bromide): In this reaction, the sodium methyl mercaptide may have limited solubility in the organic solvent. The quaternary ammonium salt acts as a phase transfer catalyst, facilitating the transfer of the mercaptide anion from the solid or aqueous phase to the organic phase where the reaction with the chloropyrimidine occurs.[3][4] This enhances the reaction rate and yield.

Detailed Experimental Protocol:

-

To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), and methanol (80 mmol).

-

Add a 25% solution of sodium methyl mercaptide (107 mmol).

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with stirring.

-

An off-white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]

Method 2: "Green" Synthesis from 2-Thiobarbituric Acid

In an effort to develop more environmentally friendly processes, a method utilizing chloromethane as a methylating agent has been reported.[5][6][7] This approach avoids the use of highly toxic reagents like dimethyl sulfate and corrosive phosphorus oxychloride.

Reaction Scheme:

Figure 2: Green Synthesis Pathway.

Causality Behind Experimental Choices:

-

One-Step Procedure: This method combines methylation and methoxylation in a single step, which is more atom-economical and reduces waste.

-

Chloromethane as Methylating Agent: Chloromethane is a less toxic alternative to dimethyl sulfate, a common methylating agent.[5][7]

-

Potassium Carbonate as Base: The base is required to deprotonate the acidic protons on the 2-thiobarbituric acid, making it nucleophilic for the reaction with chloromethane.

Detailed Experimental Protocol:

-

In a high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate in N,N-dimethylformamide.

-

Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.

-

Stir the resulting mixture at a temperature between 10-90 °C for 1-7 hours.

-

After the reaction is complete, remove the solvent by vacuum evaporation.

-

Dissolve the resulting mixture in ethyl acetate and wash thoroughly with water to isolate the product.[6]

Comparative Summary of Synthesis Methods

| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: "Green" Synthesis |

| Starting Material | 2-Chloro-4,6-dimethoxypyrimidine | 2-Thiobarbituric acid |

| Key Reagents | Sodium methyl mercaptide, Tetrabutylammonium bromide | Chloromethane, Potassium carbonate |

| Typical Yield | ~95.6%[2] | Selectivity of ~53.1%[5][6][7] |

| Environmental Impact | Uses a phase transfer catalyst. | Considered more "green" due to less toxic reagents.[5][7] |

| Scalability | Well-established for large-scale preparation.[2] | Suitable for industrial application, with a focus on improved environmental profile. |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of 4,6-dimethoxy-2-methylthiopyrimidine.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

-

¹H NMR (400 MHz, CDCl₃), δ (ppm):

-

6.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrimidine ring.

-

3.84 (s, 6H): This singlet represents the six protons of the two equivalent methoxy groups at the C4 and C6 positions.

-

3.51 (s, 3H): This singlet is attributed to the three protons of the methylthio group at the C2 position.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

-

¹³C NMR (400 MHz, CDCl₃), δ (ppm):

-

171.30, 171.06: These signals correspond to the C4/C6 and C2 carbons of the pyrimidine ring.

-

85.53: This peak is assigned to the C5 carbon of the pyrimidine ring.

-

53.40: This signal represents the carbons of the two methoxy groups.

-

14.14: This peak corresponds to the carbon of the methylthio group.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for substituted pyrimidines can be observed.[8][9]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of 4,6-dimethoxy-2-methylthiopyrimidine. A reverse-phase method is typically employed.

Exemplary HPLC Protocol (Adaptable for Purity Analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength (typically determined by UV-Vis spectroscopy).

-

Purity Standard: A purity of ≥98% is often required for use as a synthetic intermediate.[1]

Applications in Synthesis

Primary Application: Agrochemicals

4,6-Dimethoxy-2-methylthiopyrimidine is a key intermediate in the synthesis of several herbicides. It is a precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is formed through the oxidation of the methylthio group.[2] This sulfonylpyrimidine is a crucial component of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[2] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth.

Workflow: From Intermediate to Herbicide

Figure 3: Synthetic pathway to pyrimidinyloxybenzoic acid herbicides.

Potential in Drug Development

While the primary documented use of 4,6-dimethoxy-2-methylthiopyrimidine is in the agrochemical field, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10][11][12]

The reactivity of the methylthio group, which can be oxidized to the more reactive methylsulfonyl group, makes 4,6-dimethoxy-2-methylthiopyrimidine a versatile intermediate for the synthesis of more complex pyrimidine-based molecules with potential therapeutic applications. The methylsulfonyl group is an excellent leaving group, allowing for further nucleophilic substitution reactions to introduce a variety of functional groups and build molecular diversity for drug discovery programs. Pyrimidine-based drugs are used to treat a wide array of diseases, and this intermediate could serve as a starting point for the development of new therapeutic agents.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4,6-dimethoxy-2-methylthiopyrimidine.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C to ensure long-term stability.[1]

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis routes, including more environmentally benign options, make it an accessible building block for industrial and research applications. While its primary role to date has been in the production of herbicides, its potential as a precursor for the synthesis of novel pharmaceutical compounds should not be overlooked by the drug development community. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

References

- Al-Ostath, A., et al. (2021). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

- AgrochemX. (n.d.). China 4,6-Dimethoxy-2-(methylthio)pyrimidine Suppliers, Factory. agrochemx.com.

- Brown, D. G., & Wobst, P. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.

- Brown, D. G., & Wobst, P. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.

- El-Sayed, M. A., et al. (2022).

- BenchChem. (2025).

- Guan, J., et al. (2020).

- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.

- Patel, R., et al. (2015). IR, NMR spectral data of pyrimidine derivatives.

- Welker, M. E., et al. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Guan, J., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers.

- StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Guan, J., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF.

- Dakka, M. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. Blog.

- Xu, D., et al. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Brownlie, I. A. (1950). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed).

- Google Patents. (n.d.). Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- Kumar, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. The document delves into the molecule's chemical structure, physical properties, and spectroscopic signature. A significant focus is placed on the elucidation and comparison of its various synthetic routes, from traditional multi-step processes to more contemporary, environmentally benign methodologies. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the different synthetic strategies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its efficient synthesis and application.

Introduction: The Significance of 4,6-Dimethoxy-2-methylthiopyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. 4,6-Dimethoxy-2-methylthiopyrimidine is a crucial substituted pyrimidine derivative that serves as a pivotal building block in the synthesis of a range of compounds, including herbicides and fungicides.[1][2] Its strategic functionalization, featuring two methoxy groups and a methylthio moiety, allows for diverse chemical modifications, making it a versatile precursor in the development of novel chemical entities. This guide aims to provide a detailed exposition of its chemical nature and a critical evaluation of the available synthetic pathways, thereby empowering chemists to make informed decisions in their research and development endeavors.

Chemical Structure and Properties

Molecular Structure

4,6-Dimethoxy-2-methylthiopyrimidine possesses the molecular formula C7H10N2O2S.[3] Its IUPAC name is 4,6-dimethoxy-2-(methylthio)pyrimidine. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with two methoxy (-OCH3) groups at positions 4 and 6, and a methylthio (-SCH3) group at position 2.

4,6-dichloro-2-(methylthio)pyrimidine + 2 CH₃ONa → 4,6-dimethoxy-2-methylthiopyrimidine + 2 NaCl

2-thiobarbituric acid + 2 CH₃Cl + K₂CO₃ → 4,6-dimethoxy-2-methylthiopyrimidine

Figure 2: Experimental workflow for the synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine.

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed analysis of its chemical structure and a comparative overview of its primary synthetic routes. While traditional multi-step syntheses starting from 2-thiobarbituric acid are well-established, modern approaches focusing on higher yields, fewer steps, and improved environmental profiles are gaining prominence. The choice of a specific synthetic method will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's commitment to green chemistry principles. The detailed experimental protocol provided for a high-yield nucleophilic substitution reaction serves as a practical starting point for researchers entering this field.

References

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.

- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. (2020). Journal of the Chinese Institute of Engineers, 43(8), 738-742.

-

PubChem. 4,6-Dimethoxy-2-methylthiopyrimidine. [Link]

- Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.

-

ResearchGate. Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF. [Link]

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

- Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

An In-depth Technical Guide to the Discovery, History, and Applications of 4,6-Dimethoxy-2-methylthiopyrimidine

Introduction

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of biological chemistry and medicinal science. As a critical component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure and function of nucleic acids.[1] Beyond its central role in genetics, the pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives forming a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific substituted pyrimidine, 4,6-dimethoxy-2-methylthiopyrimidine, a compound that has garnered significant interest as a key intermediate in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical agents. We will delve into its discovery and historical context, detail its synthesis and chemical properties, and explore its applications in drug development and other fields, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.

Discovery and Historical Context: A Lineage of Pyrimidine Chemistry

The journey to the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine is rooted in the rich history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with notable contributions from chemists like Pinner, who developed methods for synthesizing pyrimidine derivatives.[1] The first laboratory synthesis of a pyrimidine, barbituric acid, was reported by Grimaux in 1879.[1]

While the precise date and individual credited with the first synthesis of 4,6-dimethoxy-2-methylthiopyrimidine are not explicitly detailed in readily available literature, its development is intrinsically linked to the burgeoning field of herbicide discovery in the latter half of the 20th century. The closely related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is synthesized directly from 4,6-dimethoxy-2-methylthiopyrimidine through oxidation, was first synthesized in 1986.[2] This strongly suggests that the discovery and initial synthesis of 4,6-dimethoxy-2-methylthiopyrimidine occurred in the early to mid-1980s.

The impetus for its synthesis appears to be its crucial role as a key intermediate in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[3] Research by Nezu and colleagues was instrumental in identifying 4,6-dimethoxy-2-methylthiopyrimidine as a vital building block for these potent herbicides.[3] Early synthetic methods often employed harsh and toxic reagents like dimethyl sulfate and phosphorus oxychloride, leading to significant environmental concerns.[3] This has driven the development of more facile and environmentally friendly synthetic routes in recent years.

Chemical Properties and Synthesis

4,6-Dimethoxy-2-methylthiopyrimidine is a white to off-white crystalline powder with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[4][5]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |

| Molecular Weight | 186.23 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 78-82°C | [4] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [4] |

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

Several synthetic routes to 4,6-dimethoxy-2-methylthiopyrimidine have been reported, with modern methods focusing on efficiency and environmental sustainability. A common and effective method involves the nucleophilic substitution of a halogenated pyrimidine precursor.

This protocol is based on a high-yield and environmentally conscious method.[3]

Materials:

-

2-chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide

-

Methanol

-

Isopropanol

-

Water

Procedure:

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is prepared.[3]

-

The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.[3]

-

An off-white precipitate will form.[3]

-

The precipitate is collected by vacuum filtration and washed with cool water.[3]

-

The solid is then recrystallized from an isopropanol:water (2:1) solution to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[3]

This method achieves a high yield of approximately 95.6%.[3]

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine.

Applications in Agrochemicals: A Key Herbicide Intermediate

The primary and most well-documented application of 4,6-dimethoxy-2-methylthiopyrimidine is as a crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides, most notably bispyribac-sodium.[3]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Herbicides derived from 4,6-dimethoxy-2-methylthiopyrimidine, such as bispyribac-sodium, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting this enzyme, the herbicide disrupts protein synthesis, leading to the cessation of plant growth and eventual death.[3] This mode of action is effective against a broad spectrum of weeds commonly found in rice crops.[3]

Mechanism of action of herbicides derived from the topic compound.

Potential Applications in Drug Development

While its role in agrochemicals is well-established, the 2-(methylthio)pyrimidine scaffold, of which 4,6-dimethoxy-2-methylthiopyrimidine is a member, holds significant promise in the field of drug discovery. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[6][7]

The 2-methylthio group is a particularly interesting functional group for medicinal chemists. It can be readily oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule. Furthermore, the methylthio group can act as a leaving group, allowing for the introduction of various substituents at the 2-position of the pyrimidine ring through nucleophilic substitution reactions. This versatility makes 2-(methylthio)pyrimidines valuable starting materials for the synthesis of diverse compound libraries for drug screening.

Derivatives of 2-methylthio-1,4-dihydropyrimidines have been synthesized and shown to possess significant analgesic activity.[8][9] Additionally, various 2-thiopyrimidine derivatives have been investigated for their potential as anti-inflammatory and anticancer agents.[10] While specific studies focusing on the direct therapeutic applications of 4,6-dimethoxy-2-methylthiopyrimidine are not abundant in the literature, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine, a compound with a relatively recent history tied to the development of modern herbicides, stands as a testament to the enduring importance of pyrimidine chemistry. Its efficient synthesis and crucial role as a precursor to potent ALS-inhibiting herbicides have solidified its place in the agrochemical industry. Beyond this established application, its chemical versatility and the known pharmacological activities of related pyrimidine derivatives suggest a promising future for 4,6-dimethoxy-2-methylthiopyrimidine as a scaffold in drug discovery. For researchers and scientists in both agrochemical and pharmaceutical development, this compound represents a valuable tool with untapped potential waiting to be explored.

References

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Institutes of Health. [Link]

- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (2004).

-

Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][1][8][11]triazolo[1,5-c]pyrimidine derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2011). ResearchGate. [Link]

-

NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. [Link]

- Method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine. (2012).

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). SCIRP. [Link]

-

PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. (1999). European Patent Office. [Link]

-

4,6-Dimethoxy-2-methylthiopyrimidine. (n.d.). PubChem. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). National Institutes of Health. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Link]

-

Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine. (2020). MDPI. [Link]

-

Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. (2011). PubMed. [Link]

Sources

- 1. Preparation method of bispyribac-sodium intermediate 4,6-dimethoxy-2-melthyl sulfonyl pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. agrochemx.com [agrochemx.com]

- 5. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allindianpatents.com [allindianpatents.com]

- 7. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JP2016509995A - Preparation process of bispyribac sodium salt and its intermediates - Google Patents [patents.google.com]

4,6-Dimethoxy-2-methylthiopyrimidine IUPAC name and synonyms

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine for Researchers and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Chemistry

Pyrimidine, a foundational heterocyclic aromatic compound, is integral to numerous biological processes and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in the nucleobases of DNA and RNA (thymine, cytosine, and uracil), vitamins like thiamine, and a vast array of FDA-approved drugs.[3][4] The pyrimidine core's ability to interact with various biological targets has led to its incorporation into therapeutics with anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] Within this vital class of compounds, 4,6-Dimethoxy-2-methylthiopyrimidine emerges as a critical intermediate, particularly in the synthesis of agrochemicals and as a versatile building block for novel pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications for professionals in research and development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and regulatory documentation. The compound is recognized by a primary IUPAC name and several common synonyms used across commercial and academic literature.

-

IUPAC Name: 4,6-dimethoxy-2-methylsulfanylpyrimidine[5]

-

Common Synonyms:

-

Molecular Formula: C₇H₁₀N₂O₂S[5]

Physicochemical Properties

The physical and chemical properties of 4,6-Dimethoxy-2-methylthiopyrimidine dictate its handling, storage, and reaction conditions. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol | [5][8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 52.5-60 °C | [6][9] |

| Boiling Point | 312.7 ± 22.0 °C (Predicted) | [6] |

| Density | 1.23 - 1.3 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [8] |

| Storage Conditions | 2-8°C in a dry, well-ventilated area | [6][8] |

Synthesis Methodologies: Pathways and Protocols

The synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine can be achieved through several routes. The choice of method often depends on the desired yield, purity, scale, and environmental considerations. Historically, processes involved hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[9][10] Modern approaches prioritize safety and efficiency.

Method 1: Nucleophilic Substitution of 2-chloro-4,6-dimethoxypyrimidine

This is a facile and high-yield method suitable for large-scale preparation.[9] It involves the direct substitution of a chlorine atom with a methylthio group.

Reaction Scheme: 2-chloro-4,6-dimethoxypyrimidine + Sodium methyl mercaptide → 4,6-Dimethoxy-2-methylthiopyrimidine

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.[9]

-

Heating: The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours.[9] The choice of this moderate temperature ensures a sufficient reaction rate without promoting significant side reactions.

-

Precipitation and Filtration: During the reaction, an off-white precipitate of the product forms. This solid is collected via vacuum filtration.[9]

-

Washing and Recrystallization: The collected solid is washed with cool water to remove residual salts and impurities. For purification, the crude product is recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals.[9]

-

Yield: This protocol has been reported to achieve a high yield of 95.6%.[9]

Causality and Self-Validation: The use of tetrabutylammonium bromide is critical for facilitating the reaction between the organic substrate and the aqueous/methanolic mercaptide salt. The reaction's progress is self-validating; the formation of a precipitate provides a clear visual endpoint. The final purity can be readily confirmed by melting point analysis and HPLC.

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

To circumvent the use of highly toxic and corrosive materials, a more environmentally friendly process has been developed using chloromethane as the methylating agent.[10][11]

Workflow Diagram:

Caption: Green synthesis workflow from 2-thiobarbituric acid.

This process involves a one-step reaction where 2-thiobarbituric acid, potassium carbonate (as a base), and chloromethane are reacted in N,N-dimethylformamide.[10][11] Optimization of reaction conditions, such as a temperature of 50°C, is crucial for achieving high conversion and selectivity.[10]

Core Applications in Agrochemical and Pharmaceutical Synthesis

4,6-Dimethoxy-2-methylthiopyrimidine is not typically an end-product but rather a pivotal intermediate. Its primary value lies in its role as a precursor to other high-value molecules.

Intermediate for Herbicides

The compound is a key intermediate in the production of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP).[9][10] DMSP, in turn, is essential for synthesizing several pyrimidinyloxybenzoic acid herbicides, including bispyribac-sodium and pyribenzoxim.[9] These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide spectrum of weeds in rice crops.[9]

The transformation to DMSP is achieved through oxidation, typically using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate.[9][12]

Reaction Pathway Diagram:

Caption: Pathway from the core topic to the herbicide class.

Building Block for Drug Development

While its most documented use is in agrochemicals, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry.[4] The oxidized derivative, DMSP, has been used in the preparation of nonpeptidic endothelin-A receptor antagonists, which have applications in cardiovascular disease.[13]

The broader family of pyrimidine derivatives exhibits a vast range of pharmacological activities, including:

-

Anticancer Agents: Used in drugs that target various cancer cell lines.[1]

-

Antimicrobial and Antiviral Agents: Forms the core of drugs used to treat HIV and other infections.[1]

-

Anti-inflammatory Agents: Pyrimidine derivatives can inhibit key inflammatory mediators like prostaglandin E2 and TNF-α.[2]

The functional groups on 4,6-Dimethoxy-2-methylthiopyrimidine—the two methoxy groups and the methylthio group—offer multiple sites for further chemical modification, making it a valuable starting material for creating libraries of novel compounds for drug discovery screening.

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant industrial and research importance. Its well-defined synthesis routes, particularly modern, greener protocols, make it an accessible and crucial building block. While its primary established application is in the synthesis of high-efficacy herbicides, its chemical structure, rooted in the pharmacologically vital pyrimidine core, presents substantial opportunities for the development of novel therapeutics. For researchers and drug development professionals, this compound represents a versatile platform for innovation in both agrochemical and pharmaceutical sciences.

References

-

PubChem. 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information. [Link]

-

Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. [Link]

-

Xie, Y., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(1), 72-76. [Link]

- Jau, E., & Urwyler, B. (2004). U.S. Patent No. 6,693,194 B2. Washington, DC: U.S.

-

Xie, Y., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. ResearchGate. [Link]

- Google Patents. (2012). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

-

PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Alzchem Group. 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

-

Aaron Chemicals LLC. 4,6-Dimethoxy-2-(methylthio)pyrimidine. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6589-6613. [Link]

-

Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]

-

Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-Dimethoxy-2-methylthiopyrimidine CAS#: 90905-46-7 [amp.chemicalbook.com]

- 7. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 8. agrochemx.com [agrochemx.com]

- 9. asianpubs.org [asianpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a versatile heterocyclic compound. The document details its fundamental molecular and physical properties, including its molecular weight and formula. It offers an in-depth exploration of its synthesis methodologies, with a focus on both traditional and modern, environmentally conscious "green" chemistry approaches. The guide also elucidates the compound's primary application as a key intermediate in the agrochemical industry and explores its potential as a valuable building block in medicinal chemistry and drug development. This paper is intended to be a thorough resource for researchers and professionals engaged in organic synthesis and the development of novel bioactive molecules.

Core Molecular and Physical Properties

4,6-Dimethoxy-2-methylthiopyrimidine is a white to off-white crystalline powder that serves as a crucial intermediate in various synthetic pathways.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| CAS Number | 950-14-7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 315.1±25.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Storage | 2-8°C in a dry, well-ventilated area | [1] |

Chemical Identifiers:

-

IUPAC Name: 4,6-dimethoxy-2-(methylthio)pyrimidine[2]

-

SMILES: COC1=CC(=NC(=N1)SC)OC[2]

-

InChI: InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3[2]

Synthesis Methodologies

The synthesis of 4,6-dimethoxy-2-methylthiopyrimidine is well-documented, with various approaches offering different advantages in terms of yield, purity, and environmental impact. A prevalent method involves the nucleophilic substitution of a di-substituted pyrimidine.

Facile Synthesis via Nucleophilic Substitution

A highly efficient and facile synthesis route involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[3] This method is favored for its high yield and relatively clean reaction profile, making it suitable for large-scale production.[3]

Reaction Scheme:

Caption: Nucleophilic substitution synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.[3]

-

Reaction Conditions: The mixture is heated to 45 °C and maintained at a temperature of 45-50 °C for 2 hours.[3]

-

Work-up and Isolation: Upon completion, an off-white precipitate forms. This solid is collected via vacuum filtration and washed with cool water.

-

Purification: The crude product is recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine with a reported yield of 95.6%.[3]

Green Synthesis Approach

In response to the growing need for environmentally friendly chemical processes, a "green" synthesis method has been developed. This approach avoids the use of highly toxic reagents like dimethyl sulfate and phosphorus oxychloride, which are common in traditional synthetic routes.[4] A notable green method utilizes chloromethane as a methylating agent and starts from 2-thiobarbituric acid.[4]

Workflow for Green Synthesis:

Caption: Green synthesis workflow from 2-thiobarbituric acid.

This process is more economical and environmentally benign compared to traditional methods.[4] The one-step synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane has been optimized to achieve high conversion and selectivity.[4]

Analytical Characterization

¹H NMR Data for 4,6-dimethoxy-2-methylsulfonylpyrimidine (in CDCl₃):

-

δ 3.34 (s, 3H, SCH₃)

-

δ 4.06 (s, 6H, OCH₃)

-

δ 6.20 (s, 1H, CH) [3]

¹³C NMR Data for 4,6-dimethoxy-2-methylsulfonylpyrimidine (in CDCl₃):

-

δ 171.90, 164.42, 93.11, 55.11, 39.81 [3]

The successful synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be confirmed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with the identity of the product being definitively established through mass spectrometry and NMR spectroscopy.

Applications in Agrochemicals and as a Synthetic Intermediate

The primary and most established application of 4,6-dimethoxy-2-methylthiopyrimidine is as a key intermediate in the synthesis of agrochemicals, particularly herbicides.[1][3]

Precursor to Herbicides

4,6-Dimethoxy-2-methylthiopyrimidine is a direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a crucial intermediate for several pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[3] These herbicides function as acetolactate synthase (ALS) inhibitors, effectively controlling a wide range of weeds in crops such as rice.[3]

The transformation to DMSP is achieved through an oxidation reaction, typically using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate dihydrate.[3]

Oxidation to DMSP:

Caption: Oxidation of the title compound to the key herbicide intermediate DMSP.

Versatile Organic Synthesis Building Block

Beyond its role in agrochemical synthesis, 4,6-dimethoxy-2-methylthiopyrimidine is a valuable building block in organic synthesis.[1] The pyrimidine core is a common scaffold in many biologically active molecules, and the functional groups of this compound offer multiple sites for further chemical modification.

Potential in Medicinal Chemistry and Drug Development

While direct applications in the synthesis of approved pharmaceuticals are not widely documented, the structural motifs present in 4,6-dimethoxy-2-methylthiopyrimidine make it a compound of interest for medicinal chemists. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in a wide range of therapeutic agents.

The 2-methylthio group is a particularly attractive handle for synthetic modification. It can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse range of functionalities at the 2-position of the pyrimidine ring, a common strategy in the development of kinase inhibitors and other targeted therapies.[5]

The exploration of derivatives of 4,6-dimethoxy-2-methylthiopyrimidine could lead to the discovery of novel compounds with potential therapeutic activities, including but not limited to:

-

Anticancer agents

-

Antiviral compounds

-

Anti-inflammatory drugs

The development of new synthetic routes and the exploration of the chemical space around the 4,6-dimethoxy-2-methylthiopyrimidine scaffold represent a promising avenue for future research in drug discovery.

Safety and Handling

Proper handling of 4,6-dimethoxy-2-methylthiopyrimidine is essential to ensure laboratory safety. The following precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.[1]

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1]

-

Skin Contact: In case of skin contact, wash the affected area immediately with plenty of water.[1]

-

Storage: Store the compound in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Stability: The compound is stable for up to 24 months when stored under the recommended conditions.[1]

For comprehensive safety information, it is recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its well-defined synthesis and reactivity make it a reliable precursor for the production of essential herbicides. Furthermore, its chemical structure, featuring a privileged pyrimidine core and a modifiable methylthio group, presents considerable potential for its application as a versatile building block in medicinal chemistry and the broader field of organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals working with this compound. Further exploration of its synthetic utility is likely to uncover new applications in the development of novel bioactive molecules.

References

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 314-316.

-

PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

- Wang, Y., Li, J., Wang, Y., & Zhang, J. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(1), 72-76.

- Bayer AG. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. U.S.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

-

PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Properties, Synthesis, and Applications

Introduction

4,6-Dimethoxy-2-methylthiopyrimidine is a highly specialized heterocyclic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its strategic importance is most pronounced in the agrochemical sector, where it functions as a key intermediate in the production of modern herbicides and fungicides.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis methodologies, and key applications. The information is tailored for researchers, chemists, and professionals in drug development and agrochemical industries who require a deep, practical understanding of this versatile pyrimidine derivative.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section details the fundamental identifiers and the molecular architecture of 4,6-dimethoxy-2-methylthiopyrimidine.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine | [3] |

| Common Synonyms | 4,6-Dimethoxy-2-(methylthio)pyrimidine | [1][4] |

| CAS Number | 90905-46-7 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 186.23 g/mol | [1][3] |

The structure consists of a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylthio group at position 2. This specific arrangement of electron-donating methoxy groups and the sulfur-linked methyl group dictates the molecule's reactivity and properties.

Caption: 2D Structure of 4,6-dimethoxy-2-methylthiopyrimidine.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in synthesis.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 52.5-53.8 °C | [6] |

| 56-60 °C | [5] | |

| 78-82 °C | [1] | |

| Boiling Point | 315.1 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Topological Polar Surface Area | 69.5 Ų | [3] |

| XLogP3-AA | 1.7 | [3] |

| Purity | ≥98% (HPLC) | [1] |

Note: The variation in reported melting points may be due to different measurement techniques or isomeric purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. While a comprehensive public database of spectra is limited, data from literature and predictions based on analogous structures provide a reliable characterization profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information about the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.15 (s, 1H, CH): This singlet corresponds to the proton at the 5-position of the pyrimidine ring.[6]

-

δ 3.84 (s, 6H, OCH₃): This singlet represents the six equivalent protons of the two methoxy groups at positions 4 and 6.[6]

-

δ 3.51 (s, 3H, SCH₃): This singlet is assigned to the three protons of the methylthio group at position 2.[6]

-

Experimental Protocol for NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,6-dimethoxy-2-methylthiopyrimidine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on the compound's known solubility in organic solvents.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Before sample insertion, ensure the spectrometer is properly shimmed using a standard sample to guarantee magnetic field homogeneity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the collection of 16 scans to ensure a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing & Validation:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks. The integral ratios should correspond to the number of protons in each environment (1:6:3), validating the structure.

-

Correlate the observed chemical shifts with literature values to confirm the identity of the compound.[6]

-

Chemical Reactivity and Synthesis Pathways

4,6-Dimethoxy-2-methylthiopyrimidine is primarily valued for its role as a precursor. Its chemical behavior is dominated by the reactivity of the methylthio group, which can be readily oxidized.

Key Reactions

The most significant reaction is the oxidation of the methylthio group to a methylsulfonyl group. This transformation is crucial for creating 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), another vital intermediate for herbicides.[6][7] This oxidation significantly alters the electronic properties of the pyrimidine ring, making the sulfonyl group a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis Methodologies

Several synthetic routes have been developed, with modern approaches focusing on environmental friendliness and efficiency.

-

Route 1: From 2-Chloro-4,6-dimethoxypyrimidine: A facile and high-yield method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[6] This method is efficient, with reported yields as high as 95.6%.[6]

-

Route 2: "Green" Synthesis from 2-Thiobarbituric Acid: To avoid hazardous reagents like dimethyl sulfate and phosphorus oxychloride used in traditional methods, newer processes have been developed.[2] One such method synthesizes the target compound from 2-thiobarbituric acid using chloromethane as a methylating agent in the presence of potassium carbonate.[2][8] This approach is more economical and environmentally benign.[2]

Caption: Key synthesis and reaction pathway.

Detailed Experimental Protocol: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

This protocol is adapted from a reported high-yield synthesis.[6]

-

Reagent Setup: In a reaction vessel equipped with a stirrer and temperature control, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mmol).

-

Reaction: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring. The formation of an off-white precipitate indicates product formation.

-

Isolation: After the reaction is complete, cool the mixture. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual salts and impurities.

-

Recrystallization: Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine. The reported yield for this procedure is 17.8 g (95.6%).[6]

-

Validation: Confirm the identity and purity of the final product using melting point analysis and NMR spectroscopy as described in previous sections.

Industrial and Research Applications

The utility of 4,6-dimethoxy-2-methylthiopyrimidine is almost exclusively as a chemical intermediate.

-

Agrochemicals: It is a crucial intermediate in the manufacturing of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium, and fungicides.[2][6] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth, providing broad-spectrum weed control.[6]

-

Organic Synthesis: It serves as a versatile building block for introducing the dimethoxypyrimidine moiety into more complex molecules.[1]

-

Research and Development: Used in the R&D of novel chemical compounds with potential biological activity.[1]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. While this specific compound is not extensively profiled, guidelines for related pyrimidine derivatives and general chemical safety should be strictly followed.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate gloves. | [1] |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. | [1] |

| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. | [1][9] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9][10] |

| First Aid (Inhalation) | Move the person to fresh air and keep them comfortable for breathing. | [9][10] |

| Storage | Store at 2-8°C in a dry, well-ventilated area in its original, tightly sealed packaging. Protect from moisture and direct sunlight. | [1] |

| Shelf Life | Stable for up to 24 months under proper storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Disposal | Dispose of contents and container to an approved waste disposal plant according to local regulations. | [9][10] |

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant industrial value, primarily driven by its indispensable role in the agrochemical supply chain. Its well-defined physical properties, predictable spectroscopic profile, and established, high-yield synthesis routes make it a reliable and crucial intermediate. As the agricultural industry continues to seek more efficient and environmentally conscious solutions, the development of greener synthesis pathways for key intermediates like this one will remain an area of active research and innovation.

References

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.

- agrochemx.com. (n.d.). China 4,6-Dimethoxy-2-(methylthio)pyrimidine Suppliers, Factory.